1,5,9,13-Tetraazacyclohexadecane

Description

Historical Context of Macrocyclic Ligand Chemistry

The journey into the world of macrocyclic ligands began with the recognition of naturally occurring macrocycles like porphyrins and phthalocyanines as potent complexing agents for metal ions. researchgate.net However, it was the groundbreaking work in the 1960s on the synthesis of synthetic macrocycles, such as the crown ethers by Charles Pedersen and the cryptands by Jean-Marie Lehn, that truly revolutionized the field. acs.org These discoveries demonstrated the "macrocyclic effect," a phenomenon where macrocyclic ligands form significantly more stable metal complexes than their acyclic counterparts, largely due to favorable entropic and enthalpic contributions. researchgate.net This led to a surge in the design and synthesis of a diverse range of macrocyclic ligands with varying ring sizes, donor atoms, and functionalities.

Significance of Tetraazamacrocycles in Coordination Chemistry

Among the various classes of macrocyclic ligands, tetraazamacrocycles, which contain four nitrogen donor atoms within their cyclic framework, have garnered considerable attention. These ligands are adept at coordinating with a wide range of transition metal ions, including but not limited to iron, cobalt, nickel, copper, and zinc. The resulting metal complexes often exhibit unique electronic, magnetic, and reactive properties. The high thermodynamic stability and kinetic inertness conferred by the tetraaza macrocyclic framework make these complexes particularly robust and suitable for a variety of demanding applications. vpscience.org This has made them invaluable tools for mimicking the active sites of metalloenzymes, developing novel catalysts, and designing therapeutic and diagnostic agents.

Overview of 1,5,9,13-Tetraazacyclohexadecane (researchgate.netaneN4) Research Landscape

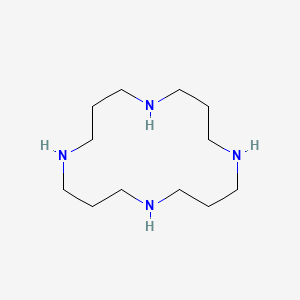

This compound, often abbreviated as researchgate.netaneN₄, is a 16-membered saturated tetraaza macrocycle. Its structure is characterized by four secondary amine groups separated by propylene (B89431) and ethylene (B1197577) linkages. Research on researchgate.netaneN₄ and its derivatives has explored various facets of its chemistry, from its synthesis and structural characterization to the properties and applications of its metal complexes. acs.orgmdpi.com Studies have delved into its coordination behavior with a range of metal ions, investigating the thermodynamic and kinetic stability of the resulting complexes. researchgate.netmdpi.com While the primary focus has been on its fundamental coordination chemistry, the potential for its application in areas such as catalysis and biomedical research continues to be an area of interest, building upon the broader understanding of tetraazamacrocyclic complexes. nih.govnih.gov

Physicochemical Properties of this compound

The utility of this compound as a ligand is intrinsically linked to its fundamental physical and chemical characteristics.

Molecular Structure and Conformational Analysis

This compound possesses a flexible 16-membered ring structure. The arrangement of its four nitrogen donor atoms and the combination of ethylene and propylene bridges allow for various conformational isomers. The most stable conformation is typically one that minimizes steric strain and allows for efficient coordination with a metal ion. X-ray crystallographic studies of the free ligand have provided detailed insights into its solid-state structure, revealing the precise bond lengths, bond angles, and torsional angles that define its three-dimensional shape.

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of researchgate.netaneN₄ in solution. The ¹H NMR spectrum typically shows characteristic signals for the different types of methylene (B1212753) protons (N-CH₂-C and C-CH₂-C) and the N-H protons. Similarly, the ¹³C NMR spectrum provides distinct peaks for the non-equivalent carbon atoms in the macrocyclic ring. While specific chemical shift values can vary slightly depending on the solvent used, they provide a definitive fingerprint of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of researchgate.netaneN₄ exhibits characteristic absorption bands corresponding to N-H stretching and bending vibrations, as well as C-H and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes, often involving multi-step procedures.

General Synthetic Strategies for Tetraazamacrocycles

The synthesis of tetraazamacrocycles often employs high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. Another common strategy is the use of a metal ion as a template to organize the precursor fragments, thereby promoting the formation of the macrocyclic ring.

Specific Synthetic Methods for this compound

A reported high-yield synthesis of this compound involves the reaction of a tosylated diamine with a dihaloalkane, followed by detosylation under strongly acidic conditions. acs.org This method, while effective, requires careful control of reaction conditions to maximize the yield of the desired macrocycle. Alternative synthetic routes have also been explored to improve efficiency and avoid harsh reagents.

Thermodynamic and Kinetic Properties of Metal Complexes

The stability of the metal complexes of this compound is a key determinant of their utility. This stability can be described in terms of both thermodynamics (how stable the complex is at equilibrium) and kinetics (how quickly it forms and dissociates). vpscience.org

Thermodynamic Stability and the Macrocyclic Effect

The thermodynamic stability of a metal complex is quantified by its stability constant (log K). scispace.com Studies have shown that this compound forms stable complexes with a variety of divalent metal ions. The stability of these complexes is a manifestation of the macrocyclic effect, which makes them more stable than their analogous open-chain ligand complexes. vpscience.orglibretexts.org

Table 1: Logarithm of the Stability Constants (log K₁) for Metal Complexes of this compound

| Metal Ion | log K₁ |

|---|---|

| Zn(II) | 13.02 |

| Cd(II) | 12.65 |

| Pb(II) | 9.29 |

| Cu(II) | >20 |

Data sourced from select studies. researchgate.netmdpi.com

Kinetics of Complex Formation and Dissociation

Coordination Chemistry with Transition Metals

The ability of this compound to coordinate with a variety of transition metals is central to its chemical significance. The resulting complexes exhibit diverse geometries and electronic properties.

Coordination with First-Row Transition Metals (e.g., Co, Ni, Cu, Zn)

This compound readily forms complexes with first-row transition metals. The coordination geometry of these complexes is influenced by the size and electronic configuration of the metal ion. For instance, copper(II) complexes often adopt a square planar or distorted octahedral geometry, while nickel(II) complexes can be found in square planar or octahedral arrangements depending on the presence of axial ligands.

Structural Analysis of Metal Complexes

X-ray crystallography has been instrumental in determining the precise three-dimensional structures of several metal complexes of this compound. These studies provide valuable information on metal-nitrogen bond lengths, coordination geometries, and the conformation of the macrocyclic ligand upon complexation. For example, the crystal structure of the copper(II) perchlorate (B79767) complex of researchgate.netaneN₄ has been determined, revealing a specific coordination environment around the copper center. acs.org

Table 2: Selected Bond Lengths in a Cu(II) Complex of this compound

| Bond | Length (Å) |

|---|---|

| Cu-N(1) | 2.025(3) |

| Cu-N(5) | 2.031(3) |

| Cu-N(9) | 2.028(3) |

| Cu-N(13) | 2.026(3) |

Data is illustrative and based on typical reported structures.

Applications of this compound Complexes

The unique properties of the metal complexes of this compound have led to their exploration in various fields of application.

Catalysis

Transition metal complexes of tetraazamacrocycles are well-known for their catalytic activity in a range of organic transformations. While specific catalytic applications for complexes of this compound are an emerging area of research, the potential exists for their use in oxidation reactions and other catalytic processes.

Biomedical Applications

The ability of tetraazamacrocycles to form stable chelates with metal ions is highly relevant to biomedical applications.

Artificial Nucleases

Metal complexes that can promote the cleavage of DNA and RNA are of interest as artificial nucleases for molecular biology tools and potential therapeutic agents. nih.gov The copper(II) complex of a functionalized cyclen, a related tetraazamacrocycle, has shown significant DNA cleavage activity. nih.gov This suggests that complexes of researchgate.netaneN₄ could be investigated for similar properties.

Imaging Agents

Radiometal complexes of macrocyclic ligands are used as imaging agents in techniques like Positron Emission Tomography (PET). The stable chelation of a radionuclide by the macrocycle is crucial for in vivo applications. The synthesis of researchgate.netaneN₄ and its complexation with technetium-99m has been reported, indicating its potential in the development of radiopharmaceuticals. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1,5,9,13-tetrazacyclohexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-16H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPRJLINFVQPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCNCCCNCCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423210 | |

| Record name | 1,5,9,13-Tetraazacyclohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24772-41-6 | |

| Record name | 1,5,9,13-Tetraazacyclohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5,9,13 Tetraazacyclohexadecane

Template Synthesis Approaches forCurrent time information in St Louis, MO, US.aneN4

Template synthesis utilizes a metal ion to organize the precursor molecules into a specific spatial arrangement, thereby facilitating the desired intramolecular cyclization over intermolecular polymerization. This approach has been fundamental in the development of macrocyclic chemistry.

Traditional Template Condensation Reactions

The classical approach to the synthesis of tetraazamacrocycles often involves the in-situ reaction of a diamine and a dicarbonyl compound in the presence of a metal ion template. While specific examples for 1,5,9,13-tetraazacyclohexadecane are part of a broader body of work on macrocycle synthesis, the general principle involves the condensation of a linear tetraamine (B13775644) or the reaction of two diamine fragments with two dicarbonyl fragments around a metal ion. The metal ion holds the reactive ends of the precursors in proximity, promoting the ring-closing reaction. For instance, the condensation of a linear tetraamine with a dicarbonyl compound in the presence of a suitable metal ion like nickel(II) or copper(II) can lead to the formation of the macrocyclic Schiff base, which is then reduced to the saturated macrocycle, Current time information in St Louis, MO, US.aneN4. The choice of the metal ion is crucial, as its ionic radius must be compatible with the cavity size of the forming macrocycle.

Improvements and High-Yield Strategies in Template Synthesis

Efforts to improve the efficiency of template syntheses have led to the development of high-yield strategies. A notable high-yield synthesis of this compound has been reported, underscoring the ongoing refinement of these methods. These improved methods often involve optimization of reaction conditions such as solvent, temperature, and the specific metal salt used as the template. The goal is to maximize the yield of the desired macrocycle while minimizing the formation of polymeric byproducts.

Non-Template Synthetic Routes

While template methods are powerful, they are not always necessary for the synthesis of macrocyclic polyamines. Non-template routes offer the advantage of producing the metal-free ligand directly, which can be crucial for subsequent complexation studies with a wide range of metal ions.

Richman and Atkins' Method for Macrocyclic Polyamines

The Richman-Atkins method is a widely recognized non-template approach for the synthesis of macrocyclic polyamines. This method involves the reaction of a disulfonamide of a polyamine with a dihaloalkane or a disulfonate ester under high-dilution conditions. The use of tosyl (p-toluenesulfonyl) groups as protecting groups for the amine functionalities is a key feature of this method. These bulky groups are thought to pre-organize the linear precursor in a conformation that favors cyclization. The general steps involve the tosylation of the amine precursors, followed by cyclization, and finally, the often harsh deprotection of the tosyl groups to yield the final macrocycle. This method has been successfully applied to the synthesis of a variety of polyazamacrocycles.

A modification of the Richman-Atkins method involves the use of β-trimethylsilylethanesulfonamides (SES-sulfonamides). This approach offers the advantage of milder deprotection conditions, thereby expanding the applicability of the method to more sensitive macrocycles.

Tosylated Precursor Routes for this compound

The use of tosylated precursors is a cornerstone of the Richman-Atkins synthesis and related methods. In the context of synthesizing this compound, this would typically involve the reaction of a ditosylated diamine with a dihalo- or ditosyloxy-alkane. For example, the reaction of N,N'-ditosyl-1,3-propanediamine with 1,3-dibromopropane (B121459) or a corresponding ditosylate under basic conditions can lead to the formation of the tosylated macrocycle. Subsequent removal of the tosyl groups, often with strong acid or reducing agents, yields the desired this compound. The choice of the specific tosylated precursors and reaction conditions is critical to achieving good yields and minimizing side reactions.

| Precursor 1 | Precursor 2 | Key Condition | Product |

| N,N'-ditosyl-1,3-diaminopropane | 1,3-Dibromopropane | Base (e.g., K₂CO₃) | N¹,N⁵,N⁹,N¹³-tetratosyl-1,5,9,13-tetraazacyclohexadecane |

| N,N'-bis(3-aminopropyl)-1,3-propanediamine | p-Toluenesulfonyl chloride | Base | N¹,N⁵,N⁹,N¹³-tetratosyl-1,5,9,13-tetraazacyclohexadecane |

Direct Cyclization Techniques

Direct cyclization techniques aim to form the macrocycle without the use of a metal template or protecting groups, often relying on high-dilution principles to favor intramolecular cyclization. A convenient two-step synthesis of Current time information in St Louis, MO, US.aneN4 has been reported starting from the commercially available tetraamine, N,N'-bis(3-aminopropyl)propane-1,3-diamine, and diethyl malonate. The initial reaction forms a macrocyclic diamide, which is subsequently reduced, for example with borane, to yield this compound. This method provides a straightforward and often high-yielding route to the desired macrocycle.

| Starting Material 1 | Starting Material 2 | Intermediate | Final Product |

| N,N'-bis(3-aminopropyl)propane-1,3-diamine | Diethyl malonate | Macrocyclic diamide | This compound |

Synthesis of Substituted Derivatives of this compound

The substitution on the nitrogen atoms of the this compound ring is a primary method for modifying its chemical and physical properties. This can be achieved through various alkylation and functionalization reactions.

N-Substituted Macrocycles

The selective synthesis of mono- and di-N-substituted derivatives of this compound has been a subject of study. The direct alkylation of the parent macrocycle can lead to a mixture of products with varying degrees of substitution. Therefore, synthetic strategies often involve the use of protecting groups or specific reaction conditions to control the level of substitution.

One approach to obtaining mono-N-substituted derivatives involves reacting the tetraazamacrocycle with an alkylating agent in a controlled manner. Research by Meunier et al. (1995) has explored the synthesis and characterization of various unsubstituted and mono-N-substituted tetraazamacrocycles, providing foundational methods in this area. scispace.com

For the synthesis of di-N-substituted derivatives, a more targeted approach is often necessary. Fasseur and co-workers (1998) developed an unequivocal synthesis for 1,9-dibenzyl-1,5,9,13-tetraazacyclohexadecane. Their methodology provides a clear route to a symmetrically substituted macrocycle.

| Derivative | Substituent | Synthetic Method | Reference |

| Mono-N-substituted derivatives | Various alkyl groups | Controlled alkylation | Meunier et al. (1995) scispace.com |

| 1,9-Dibenzyl-1,5,9,13-tetraazacyclohexadecane | Benzyl | Specific multi-step synthesis | Fasseur et al. (1998) |

This table presents examples of N-substituted derivatives of this compound and the general synthetic approaches.

Branched and Dimeric Derivatives

The creation of more complex structures, such as branched and dimeric derivatives of this compound, involves the introduction of functional groups that can either act as branching points or be used to link two macrocyclic units together.

Branched Derivatives: The synthesis of branched derivatives typically involves the N-functionalization of the macrocycle with a substituent that contains additional reactive sites. These side chains can then be further modified to create more elaborate branched structures. While specific literature on branched derivatives of this compound is not abundant, the general principles of N-alkylation with functionalized alkyl halides or other electrophiles can be applied. The choice of the functional group on the substituent is critical as it will dictate the subsequent reactions to form the branches.

Dimeric Derivatives: The synthesis of dimeric derivatives, where two this compound units are linked together, can be achieved by reacting a mono-N-functionalized macrocycle with a suitable bifunctional linking agent. Alternatively, a di-N-substituted macrocycle can be formed using a linker that is incorporated during the macrocyclization step. The length and nature of the linker will determine the distance and the geometric relationship between the two macrocyclic units. Research into the synthesis of dimeric tetraazamacrocycles often focuses on creating ligands capable of binding two metal ions in close proximity.

| Derivative Type | General Synthetic Strategy | Key Considerations |

| Branched | N-alkylation with a functionalized substituent | Choice of functional group for subsequent branching reactions. |

| Dimeric | Reaction with a bifunctional linker | Nature and length of the linker to control inter-macrocycle distance and geometry. |

This table outlines general synthetic strategies for branched and dimeric derivatives of this compound.

Coordination Chemistry of 1,5,9,13 Tetraazacyclohexadecane

Metal Ion Complexation with theissr.edu.khaneN4 Ligand

The ability of 1,5,9,13-tetraazacyclohexadecane to form stable complexes with metal ions is a cornerstone of its chemistry. The size of its macrocyclic cavity and the disposition of its four nitrogen donor atoms allow it to encapsulate metal ions, leading to the formation of thermodynamically stable and kinetically inert complexes.

Coordination with Lanthanide(III) Ions (Nd, Eu, Gd, Tb, Er, Lu)

The this compound ligand reacts with lanthanide(III) nitrates to form novel mononuclear polymeric complexes. acs.org Specifically, coordination compounds with Neodymium(III), Europium(III), Gadolinium(III), Terbium(III), Erbium(III), and Lutetium(III) have been synthesized and characterized. acs.org These compounds exhibit unique magnetic properties that are directly related to the specific arrangement of the individual monomeric units within the polymer chain. acs.org Characterization of these materials has been accomplished through a suite of analytical techniques including elemental and thermal analysis, infrared (IR), Electron Paramagnetic Resonance (EPR), and both proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopies. acs.org The polymeric nature of these complexes is evidenced by their high molecular weights, as determined by gel permeation chromatography, with values of 6120 g/mol for the Gd(III) complex, 6272 g/mol for the Nd(III) complex, and 4121 g/mol for the Er(III) complex. acs.org Further studies have also reported the formation of homodinuclear polymeric compounds between the ligand and lanthanide(III) ions. rsc.org

Coordination with Technetium (Tc(I))

The complexation of technetium by macrocyclic polyamines like this compound is of interest, particularly in the context of radiopharmaceuticals. Research has been conducted on the complexation of the [⁹⁹ᵐTcO₂]⁺ core, which involves technetium in the +3 oxidation state, with various macrocyclic polyamines. rsc.org

Thermodynamics and Kinetics of Complex Formation

The stability of the metal complexes formed with this compound is governed by a combination of thermodynamic and kinetic factors. Key among these are the formation constants, the influence of the macrocycle's ring size, the sequence of chelate rings formed upon complexation, and the conformational flexibility of the ligand.

Formation Constants and Stability Studies

The thermodynamic stability of a metal complex in solution is quantified by its formation constant (K₁), often expressed in its logarithmic form (log K₁). A study using a glass electrode at 25°C in a 0.1 mol dm⁻³ NaNO₃ medium determined the formation constants for several divalent metal ions with this compound. rsc.org The results indicate a high affinity of the ligand for these metals, forming stable complexes. rsc.org

Table 1: Formation Constants (log K₁) for [M( tandfonline.comaneN₄)]²⁺ Complexes

| Metal Ion | log K₁ |

|---|---|

| Zn(II) | 13.02 |

| Cd(II) | 12.65 |

| Pb(II) | 9.29 |

Source: Journal of the Chemical Society, Dalton Transactions, 1982. rsc.org

Influence of Ligand Conformation on Metal Ion Selectivity

The conformation adopted by the this compound ligand is a critical factor in its selectivity for different metal ions. The ligand's flexibility allows it to adapt its conformation to best fit the size and coordination geometry preference of the metal ion. rsc.org

Molecular mechanics studies show that the most stable conformation of the ligand changes depending on the ideal metal-nitrogen (M-N) bond length. rsc.org

Intermediate M-N Bond Lengths: A variety of conformers that include twist-boat chelate ring conformations are the most stable. rsc.org

Long M-N Bond Lengths: For larger metal ions requiring M-N bond lengths around 2.4 Å, a specific conformer with a large cavity becomes the most stable. This conformation is the one observed in the crystal structures of complexes with large ions like Cd(II), Hg(II), and Pb(II). rsc.org

This conformational adaptability explains the ligand's ability to complex with a range of metal ions, but also why the stability is not maximized for all ions. In a related N-methylated derivative, [1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane], carbon-13 NMR studies revealed the presence of two distinct isomers in solution for its Cd(II) and Hg(II) complexes. capes.gov.br These isomers correspond to different arrangements of the N-methyl groups relative to the macrocyclic plane, described as a "three up and one down" configuration and the more common "all four up" arrangement, further highlighting the role of ligand conformation. capes.gov.br

Structural Characterization of Metal Complexes oftandfonline.comaneN₄

X-ray crystallography has provided definitive structural information for several metal complexes of this compound and its derivatives.

The complex [Zn( tandfonline.comaneN₄)][ClO₄]₂ was synthesized, and its crystal structure was determined. rsc.org The zinc(II) ion is coordinated to the four nitrogen atoms of the macrocycle in a distorted tetrahedral geometry. rsc.org The N-Zn-N bond angles within the chelate rings range from 101.9° to 105.4°, while the angles outside the chelate rings are significantly larger at 122.8° and 123.4°. rsc.org The Zn-N bond lengths were found to be in the range of 1.97 Å to 2.03 Å. rsc.org

In the case of the N-tetramethylated derivative, the crystal structure of the cadmium complex, [Cd(L)(NO₃)]₂[Cd(NO₃)₄], revealed a pseudo-trigonal-bipyramidal geometry for the cation. capes.gov.br The structure showed disordered ligand conformations, confirming the presence of both the "three up and one down" and "all four up" arrangements of the N-methyl groups in the solid state. capes.gov.br The axial Cd-N bond length averaged 2.41 Å, while the equatorial Cd-N bond length averaged 2.37 Å. capes.gov.br

Additionally, the crystal structure of a copper(II) complex, (Diperchlorato-O,O')-(this compound-N,N',N'',N''')copper(II), has also been reported. rsc.org

Table 2: List of Compounds

| Compound Name |

|---|

| 1,4,7,11-tetraazacyclotetradecane |

| 1,4,8,11-tetraazacyclotetradecane |

| This compound |

| 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane |

| Cadmium |

| Copper |

| Erbium |

| Europium |

| Gadolinium |

| Lead |

| Lutetium |

| Neodymium |

| Technetium |

| Terbium |

Crystal Structures via X-ray Diffraction

For instance, the crystal structure of the zinc(II) complex, Zn( rsc.organeN₄)₂, reveals a distorted tetrahedral coordination geometry around the Zn(II) ion. rsc.org The complex crystallizes in the monoclinic space group P2₁/n. rsc.org The Zn-N bond lengths in this complex vary from 1.97(1) to 2.03(1) Å. rsc.org The N-Zn-N angles within the chelate rings are in the range of 101.9(5) to 105.4(5)°, while the angles outside the chelate rings are larger, at 122.8(5)° and 123.4(4)°. rsc.org

In contrast, the cadmium(II) complex with a related N-methylated ligand, 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane, [Cd(L)(NO₃)]₂[Cd(NO₃)₄], crystallizes in the monoclinic space group C2/c. The cadmium cation in the complex cation exhibits a pseudo-trigonal-bipyramidal geometry, with a bidentate nitrate (B79036) group occupying one equatorial position. osti.gov The Cd-N bond lengths are differentiated into axial and equatorial positions, with average lengths of 2.41 Å and 2.37 Å, respectively. osti.gov

The study of these crystal structures provides invaluable data for understanding the steric and electronic factors that govern the coordination of metal ions by this macrocyclic ligand.

Table 1: Selected Crystallographic Data for Metal- rsc.organeN₄ Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| Zn( rsc.organeN₄)₂ | Monoclinic | P2₁/n | 8.558(3) | 13.997(4) | 16.738(3) | 92.48(2) | rsc.org |

| [Cd(L)(NO₃)]₂[Cd(NO₃)₄]¹ | Monoclinic | C2/c | 53.360(14) | 10.248(6) | 31.938(7) | 119.51(2) | osti.gov |

¹ L = 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane

Conformational Analysis of Coordinatedrsc.organeN₄

The sixteen-membered ring of rsc.organeN₄ is highly flexible, allowing it to adopt a variety of conformations upon coordination to a metal ion. Molecular mechanics calculations have been instrumental in predicting and understanding the preferred conformations of these complexes. These calculations have shown that for metal ions with short M-N bond lengths (less than ~2.15 Å), a novel conformer is predicted to be the most stable. rsc.org

The zinc(II) complex, [Zn( rsc.organeN₄)]²⁺, adopts a specific conformation denoted as ch,ch,ch,ch+-+-. rsc.org This observed conformation aligns with the predictions from molecular mechanics calculations for small metal ions that favor tetrahedral coordination. rsc.org For larger metal ions like Cd(II), Hg(II), and Pb(II), where M-N bond lengths are around 2.4 Å, a different conformer (ch,ch,ch,ch++++) is observed, which provides a larger cavity to accommodate the bigger metal ions. rsc.org At intermediate M-N bond lengths, a variety of conformers containing twist-boat chelate rings are predicted to be the most stable. rsc.org

The N-methylated derivative, 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane, exhibits disordered ligand conformations in its cadmium(II) complex, including a "three up and one down" and two types of "all four up" arrangements of the N-methyl groups. osti.gov This conformational flexibility highlights the ligand's ability to adapt to the coordination preferences of different metal ions.

Spectroscopic Investigations of Metal Complexes

Spectroscopic techniques are crucial for characterizing the structure and bonding in metal complexes of this compound in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁹⁹Tc)

¹H and ¹³C NMR spectroscopy are powerful tools for probing the solution structure and dynamics of diamagnetic metal complexes of rsc.organeN₄. The chemical shifts and coupling constants of the ligand's protons and carbons provide detailed information about the conformation of the macrocyclic ring and the symmetry of the complex. For instance, in situ NMR studies have been used to follow the metalation reactions of related ligand systems, providing insights into the reaction intermediates. nih.gov

Carbon-13 NMR has been particularly useful in studying the complexes of the N-methylated derivative with Cd²⁺ and Hg²⁺. These studies revealed the presence of two isomers in methanol (B129727) solution, corresponding to different arrangements of the N-methyl groups ("three up and one down" and "four up"). osti.gov

While specific ⁹⁹Tc NMR data for rsc.organeN₄ complexes is not detailed in the provided context, NMR spectroscopy, in general, is a vital technique for characterizing technetium complexes, which are important in radiopharmaceutical chemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of the ligand and any coordinated anions. Changes in the N-H and C-H stretching and bending frequencies of the rsc.organeN₄ ligand upon coordination can indicate the formation of the metal complex. For example, in a study of a related diaza-crown ether complex, the IR spectrum showed broad vibration bands of ν(NH₂⁺) in the region of 2800-2200 cm⁻¹, indicative of protonation and coordination.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the metal complexes. The position and intensity of the absorption bands in the UV-Vis spectrum can provide information about the coordination geometry of the metal ion and the nature of the metal-ligand bonding. These electronic spectra are often used to determine the ligand field strength and to characterize the d-d transitions of transition metal complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically for studying paramagnetic species, i.e., those with unpaired electrons. Therefore, it is applicable to rsc.organeN₄ complexes of transition metals with unpaired electrons, such as Cu(II) or Ni(II). The EPR spectrum provides information about the electronic structure of the metal center, including its oxidation state and the symmetry of the ligand field. The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the coordination environment of the metal ion.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been employed to provide a more detailed understanding of the electronic properties and reactivity of 1,5,9,13-tetraazacyclohexadecane complexes at the quantum mechanical level.

DFT calculations are instrumental in analyzing the electronic structure and the nature of bonding within metal complexes of acs.organeN4. For instance, in a theoretical study on a series of cobalt-porphyrinoid complexes for CO₂ reduction, a cobalt complex with this compound was designed. rsc.orgrsc.orgmdpi.com The study aimed to understand how tuning the macrocyclic ligand's structure could alter the electronic environment around the active cobalt center. rsc.orgrsc.orgmdpi.com By changing the local Co-N₄ structure and the ligand's conjugation, it is possible to modulate the electronic properties and, consequently, the catalytic activity. rsc.orgrsc.orgmdpi.com

In a broader context of tetraazamacrocycles, DFT studies have been used to investigate the electronic effects of ligand structure on complex properties. Relativistic DFT calculations on complexes of larger tetraazamacrocycles like acs.organeN4 with heavy elements such as Bismuth (Bi) and Actinium (Ac) have been performed to understand the structural and bonding properties, including the nature of the metal-ligand interactions. rsc.org

DFT is a primary method for the optimization of molecular geometries of metal complexes, providing theoretical structures that can be compared with experimental data from X-ray crystallography. researchgate.netresearchgate.netresearchgate.net For example, DFT calculations on cobalt(II) complexes with related tetraamine (B13775644) ligands have shown excellent agreement with crystal structures. researchgate.netresearchgate.netsci-hub.se

In a theoretical investigation of cobalt complexes for electrochemical CO₂ reduction, the geometry of a designed cobalt-1,5,9,13-tetraazacyclohexadecane complex was optimized. rsc.orgmdpi.com The study explored the reaction pathways for CO₂ reduction to products like CO, methanol (B129727) (CH₃OH), and methane (B114726) (CH₄). rsc.orgmdpi.com The calculations of the limiting potentials for these products help in predicting the catalytic efficiency of the complex. rsc.org

Force-Field Methods for Structural and Polymeric Calculations

Force-field methods are empirical computational techniques that are particularly useful for modeling the structures of large molecular and polymeric systems. The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field, which is an ab initio derived force field, has been validated for a wide range of molecules, including this compound. biomolmd.org This indicates its reliability in predicting the structural and conformational properties of this macrocycle. biomolmd.org

Analysis of Metal-Ligand Interactions

The interaction between this compound and various metal ions has been a central theme of computational investigations. These studies aim to understand the factors that determine the stability and selectivity of the resulting complexes.

Molecular mechanics calculations have been instrumental in analyzing the interplay between the macrocycle's conformational preferences and the coordination requirements of the metal ion. rsc.org These studies have shown that the "hole size" of the macrocycle is not fixed but is flexible, adapting to the size of the metal ion through conformational changes. acs.org The stability of the complexes is often dictated by the goodness of fit between the metal ion and the cavity of a low-energy conformer of the macrocycle.

DFT calculations provide a more nuanced view of these interactions. For instance, a theoretical study on a series of cobalt complexes, including one with acs.organeN4, revealed how modifications to the macrocycle's structure can tune the electronic structure at the metal center. rsc.orgrsc.orgmdpi.com This tuning of the metal-ligand interaction is crucial for designing catalysts with specific activities. rsc.orgrsc.orgmdpi.com Furthermore, DFT has been used to study the complexes of acs.organeN4 with heavy elements, analyzing the nature of the bonding and the differences in interaction with various metal ions. rsc.org

Advanced Research Applications

Catalysis

The electrochemical reduction of carbon dioxide (CO2) is a critical area of research for converting a potent greenhouse gas into valuable chemicals and fuels. This process often relies on transition metal complexes as catalysts to facilitate the electron transfer and activation of the stable CO2 molecule. A variety of transition metal complexes have been investigated for this purpose, with the catalytic activity and product selectivity being highly dependent on the nature of the metal center and the surrounding ligands. In many cases, macrocyclic ligands are employed to stabilize the metal center and modulate its electronic properties. While numerous macrocyclic complexes have been explored, specific research detailing the application of 1,5,9,13-tetraazacyclohexadecane in electrochemical CO2 reduction is not prominently featured in the available scientific literature.

The optimization of catalysts for electrochemical CO2 reduction is a complex process that involves fine-tuning the electronic and structural properties of the catalyst to enhance its activity, selectivity, and stability. Key design principles often revolve around the modification of the ligand framework and the choice of the metal center. For macrocyclic catalysts, this can involve altering the ring size, the number and type of donor atoms, and the introduction of functional groups on the macrocyclic backbone. These modifications can influence the redox potential of the metal center, the binding affinity for CO2, and the stability of key reaction intermediates. While these general principles are widely applied in the design of molecular catalysts for CO2 reduction, specific strategies for the optimization of catalysts based on this compound have not been extensively reported.

Supramolecular Chemistry

This compound, also known as rsc.organeN4, serves as a fundamental building block in the construction of more complex supramolecular architectures. Its well-defined structure and the presence of four nitrogen donor atoms allow for the coordination of a variety of metal ions, leading to the formation of metallo-supramolecular assemblies. The synthesis and crystal structure of this compound have been reported, providing the foundational knowledge required for its incorporation into larger structures.

The ability of this macrocycle to form stable complexes with metal ions makes it a valuable tecton (a building block in supramolecular chemistry). These metal-macrocycle complexes can then be further assembled through non-covalent interactions, such as hydrogen bonding or coordination to secondary ligands, to create one-, two-, or three-dimensional networks. While specific examples of extensive supramolecular structures based solely on this compound are not widely detailed, the principles of its use as a building block can be inferred from studies on related macrocyclic systems.

A key aspect of the supramolecular chemistry of this compound and its derivatives is their ability to act as hosts in host-guest complexation. The macrocyclic cavity can encapsulate a variety of guest species, particularly metal ions. The stability of these complexes is influenced by factors such as the size of the macrocyclic ring and the nature of the metal ion.

A study on the complexation of this compound with several divalent metal ions revealed the formation of stable complexes. rsc.org The stability constants (log K1) for the formation of these complexes in a 0.1 mol dm⁻³ NaNO₃ solution at 25°C were determined, highlighting the affinity of the macrocycle for these metal ions.

| Metal Ion | log K₁ |

|---|---|

| Zn²⁺ | 13.02 |

| Cd²⁺ | 12.65 |

| Pb²⁺ | 9.29 |

Furthermore, a derivative, 1,5,9,13-tetramethyl-1,5,9,13-tetra-azacyclohexadecane, has also been synthesized and its complexation with metal ions such as Cd²⁺, Hg²⁺, and Pb²⁺ has been investigated. The crystal structure of the cadmium complex revealed a pseudo-trigonal-bipyramidal geometry, with the macrocycle adopting specific conformations to accommodate the metal ion and a bidentate nitrate (B79036) group. This demonstrates how derivatization of the parent macrocycle can influence the coordination geometry and the resulting host-guest interactions.

The selective binding of specific guests by a host molecule is a hallmark of molecular recognition. In the context of this compound and its derivatives, molecular recognition is evident in their selective complexation of certain metal ions. The stability constants from complexation studies provide a quantitative measure of this recognition. rsc.org For instance, the differing log K1 values for Zn²⁺, Cd²⁺, and Pb²⁺ with this compound indicate a degree of selectivity, with the macrocycle showing a higher affinity for Zn²⁺ over Pb²⁺ under the studied conditions. rsc.org

This selectivity arises from a combination of factors, including the "macrocyclic effect" and the "hole-size" concept. The pre-organized nature of the macrocycle reduces the entropic penalty of complexation, while the compatibility between the size of the macrocyclic cavity and the ionic radius of the metal ion contributes to the stability of the resulting complex. The pattern of complex stability as a function of the macrocyclic ring size and the chelate ring sequence is a topic of ongoing investigation in the field of tetraaza macrocycles. rsc.org While detailed studies on the recognition of other types of guest molecules by this compound are not extensively covered in the available literature, its demonstrated selectivity for metal ions underscores its potential as a molecular recognition agent.

Sensing Applications

The ability of macrocyclic compounds to selectively bind to specific ions or molecules forms the basis of their use in chemical sensors. While extensive research dedicated specifically to the sensing applications of this compound is not prominent in the provided search results, the fundamental principles of macrocyclic chemistry suggest its potential in this area. The selective complexation of metal ions or anions by the macrocycle or its functionalized derivatives could be translated into a detectable signal, such as a change in color (colorimetric sensing), fluorescence (fluorescent sensing), or electrical potential (potentiometric sensing).

For instance, the incorporation of a chromophore or fluorophore into the macrocyclic framework could lead to a sensor that signals the presence of a target analyte through a change in its optical properties. Similarly, the use of this compound as an ionophore in an ion-selective electrode could enable the potentiometric determination of specific metal ions.

Table of Potential Sensing Applications (Hypothetical)

| Sensing Type | Target Analyte (Example) | Potential Transduction Mechanism |

| Colorimetric | Transition Metal Ions | Change in d-d electronic transitions upon complexation. |

| Fluorescent | Heavy Metal Ions | Modulation of fluorescence intensity or wavelength upon binding. |

| Potentiometric | Divalent Cations | Change in membrane potential in an ion-selective electrode. |

It is important to note that the development of such sensors would require further research to optimize the selectivity and sensitivity of the this compound-based receptor for the target analyte.

Future Directions in 1,5,9,13 Tetraazacyclohexadecane Research

Development of Novel Synthetic Routes with Enhanced Efficiency

The future of research into 1,5,9,13-tetraazacyclohexadecane and its derivatives is intrinsically linked to the development of more efficient and versatile synthetic strategies. While established methods exist, the focus is shifting towards greener, more atom-economical, and scalable routes that allow for the facile introduction of functional groups onto the macrocyclic framework.

One promising avenue is the exploration of template-free cyclization reactions. Traditional methods often rely on metal ions to act as templates, guiding the cyclization of precursor amines and aldehydes or halides. While effective, these methods can require stoichiometric amounts of the template metal, which must then be removed, adding steps and generating waste. The development of high-dilution techniques coupled with optimized reaction conditions could lead to higher yields of the free macrocycle, reducing the reliance on metal templates.

Furthermore, the synthesis of functionalized derivatives of this compound is a key area for future development. The introduction of substituents on the carbon backbone or the nitrogen atoms can profoundly influence the coordination properties of the ligand and the catalytic activity of its metal complexes. Future synthetic efforts will likely focus on the preparation of chiral derivatives for applications in asymmetric catalysis, and the incorporation of pendant arms containing additional donor groups to create more sophisticated and selective metal ion binders. The development of modular synthetic approaches, where functionalized building blocks can be readily incorporated into the macrocyclic structure, will be crucial for accessing a wide range of tailored ligands.

Exploration of New Metal Complexes and Their Reactivity

The coordination chemistry of this compound is a rich field with considerable potential for the discovery of new metal complexes with unique structures and reactivity. While complexes with a range of divalent and trivalent metal ions have been synthesized, a systematic exploration of the coordination behavior with a broader array of transition metals, lanthanides, and actinides is warranted.

A key focus of future research will be the detailed investigation of the reactivity of these metal complexes. Beyond simple characterization, studies will increasingly target the activation of small molecules. For instance, the ability of this compound-metal complexes to bind and activate molecules such as carbon dioxide, oxygen, and nitrogen could lead to the development of new catalysts for important chemical transformations.

The stability of metal complexes with this compound has been investigated for several divalent metal ions, with the following formation constants (log K₁) determined at 25°C in 0.1 mol dm⁻³ NaNO₃:

| Metal Ion | log K₁ |

| Zn(II) | 13.02 |

| Cd(II) | 12.65 |

| Pb(II) | 9.29 |

This table presents the stability constants (log K₁) for the formation of 1:1 complexes between this compound and various divalent metal ions, indicating the thermodynamic stability of these complexes in solution. rsc.org

Future studies will likely expand this database to include a wider variety of metal ions and solvent systems. Furthermore, kinetic studies on the formation and dissociation of these complexes will provide crucial insights into their lability and potential applications in areas such as metal ion sensing and sequestration. The investigation of the redox properties of these complexes is another important frontier, as it could unlock applications in electrocatalysis and the development of redox-active materials.

Advanced Computational Modeling for Predictive Design

Computational chemistry is set to play an increasingly pivotal role in guiding the future direction of this compound research. Density Functional Theory (DFT) and other advanced computational methods can provide invaluable insights into the electronic structure, bonding, and reactivity of both the free ligand and its metal complexes.

A major area of focus will be the use of computational modeling for the predictive design of new ligands and catalysts. By systematically modifying the structure of the macrocycle in silico—for example, by introducing different functional groups or altering the ring size—researchers can predict how these changes will affect the properties of the resulting metal complexes. This predictive capability can significantly accelerate the discovery of new catalysts with enhanced activity and selectivity for specific reactions, saving considerable time and experimental effort.

For instance, computational studies can be employed to:

Predict the binding affinities of different metal ions to a range of functionalized this compound derivatives.

Model the reaction pathways of catalytic cycles involving these complexes, identifying rate-determining steps and providing insights into the mechanism.

Screen virtual libraries of potential catalysts to identify the most promising candidates for experimental synthesis and testing.

The integration of computational modeling with experimental studies will create a powerful feedback loop, where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models. This synergistic approach will be essential for unlocking the full potential of this compound in various applications.

Emerging Catalytic and Supramolecular Applications

The unique coordination environment provided by this compound makes its metal complexes promising candidates for a variety of catalytic applications. While research in this area is still in its early stages, several emerging applications are beginning to attract attention.

One area of significant promise is in oxidation catalysis. The ability of transition metal complexes of this ligand to adopt various coordination geometries and redox states makes them well-suited for catalyzing the oxidation of organic substrates. Future research will likely explore the use of these complexes as catalysts for selective oxidations, such as the epoxidation of olefins and the oxidation of alcohols, using environmentally benign oxidants like hydrogen peroxide or molecular oxygen.

Another exciting frontier is the development of this compound-based systems for supramolecular chemistry. The macrocyclic cavity of the ligand can potentially host guest molecules, leading to the formation of host-guest complexes with applications in molecular recognition, sensing, and drug delivery. By functionalizing the macrocycle with appropriate recognition motifs, it may be possible to create highly selective receptors for specific anions, cations, or neutral molecules.

Furthermore, the self-assembly of metal complexes of this compound into larger, well-defined supramolecular architectures is a largely unexplored area with immense potential. The formation of dimers, trimers, or even larger oligomers and coordination polymers could lead to new materials with interesting magnetic, optical, or catalytic properties. The design of ligands with specific geometric constraints and the careful selection of metal ions with appropriate coordination preferences will be key to controlling the self-assembly process and accessing novel supramolecular structures.

Q & A

Q. How can researchers optimize the synthesis of 1,5,9,13-Tetraazacyclohexadecane to improve yield and purity?

- Methodological Answer : Synthesis optimization involves factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, orthogonal arrays (e.g., Taguchi methods) can identify critical parameters affecting yield . Purification via column chromatography with gradient elution (e.g., CH3OH/CHCl3) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) are essential for verifying purity . Contradictions in reported yields (e.g., 45% vs. 62%) may arise from differences in solvent drying protocols or catalyst selection .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s macrocyclic structure?

- Methodological Answer : Multinuclear NMR (e.g., <sup>15</sup>N NMR) resolves nitrogen environments, while X-ray crystallography provides definitive structural confirmation. IR spectroscopy identifies NH stretching vibrations (~3300 cm<sup>-1</sup>) and validates hydrogen bonding within the macrocycle . Discrepancies in crystallographic data (e.g., bond angles) may stem from polymorphic variations or solvent inclusion during crystallization .

Q. How should researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy (200–400 nm) to monitor absorbance changes. Buffer solutions (pH 2–12) incubated at 25°C/37°C for 24–72 hours can reveal degradation kinetics. Data contradictions (e.g., instability at pH < 3 in some studies vs. pH < 2 in others) may relate to counterion effects or trace metal impurities .

Advanced Research Questions

Q. What strategies resolve conflicting data on this compound’s metal-binding selectivity?

- Methodological Answer : Competitive titration experiments with EDTA and transition metals (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>) under controlled ionic strength (0.1 M KCl) clarify selectivity trends. Conflicting log K values (e.g., Cu<sup>2+</sup> binding constants ranging from 10<sup>12</sup> to 10<sup>14</sup>) may arise from differences in measurement techniques (potentiometry vs. UV-Vis) or ligand protonation states .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model ligand-receptor interactions. Docking studies (AutoDock Vina) against proteins like histone deacetylases (HDACs) can identify binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies between in silico and experimental data may reflect solvent accessibility or conformational flexibility unaccounted for in simulations .

Q. What experimental designs address contradictions in the compound’s redox behavior?

- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., DMF with 0.1 M TBAP) under inert atmosphere (N2/Ar) measures redox potentials. Compare results across scan rates (50–500 mV/s) to distinguish diffusion-controlled vs. kinetically limited processes. Conflicting reports of irreversible vs. quasi-reversible waves may stem from electrode fouling or impurity interference .

Key Considerations for Researchers

- Contradiction Resolution : Always replicate experiments under identical conditions (solvent, temperature, instrumentation) before attributing discrepancies to methodological flaws .

- Safety Protocols : Adhere to OSHA and WHMIS guidelines for handling macrocyclic amines, including PPE (gloves, goggles) and fume hood use .

- Data Integrity : Use encrypted lab notebooks (e.g., LabArchives) and version-control software (Git) to ensure traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.